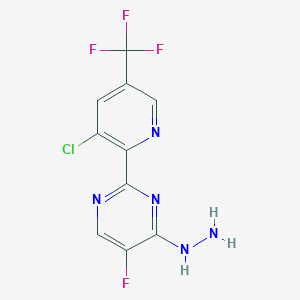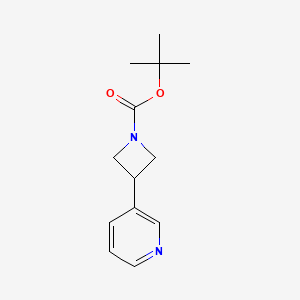
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate” is a compound with a similar structure . It has a molecular weight of 263.34 and is stored at 4 degrees Celsius . It’s an oil in its physical form .
Synthesis Analysis
Azetidines can be synthesized through various methods, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods involve the use of microwave irradiation .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate” is 1S/C14H21N3O2/c1-13(2,3)19-12(18)17-9-14(8-15,10-17)11-4-6-16-7-5-11/h4-7H,8-10,15H2,1-3H3 .
Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For instance, Suzuki-Miyaura-type cross-couplings can occur between alkyl iodides and aryl organoborons . Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine can provide various 3-arylazetidines .
Physical And Chemical Properties Analysis
“tert-Butyl 3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate” is an oil in its physical form . It has a molecular weight of 263.34 .
Wissenschaftliche Forschungsanwendungen
Ligand Synthesis for Nicotinic Receptors
A notable application of a related compound, tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate, is in the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine (5d). This compound has potential as a novel ligand for nicotinic receptors. The synthesis involves Stille coupling reactions and deprotection using trifluoroacetic acid (TFA), demonstrating the versatility of such azetidine derivatives in receptor-targeted compound development (Karimi & Långström, 2002).
Chemical Space Exploration
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been synthesized through efficient routes, serving as a precursor for further selective derivation on azetidine and cyclobutane rings. This highlights the utility of tert-butyl azetidine derivatives in accessing chemical spaces complementary to piperidine ring systems, crucial for the development of novel compounds (Meyers et al., 2009).
Structural Studies and Drug Design
In another study, the synthesis of amino acid-azetidine chimeras involved the production of enantiopure 3-substituted azetidine-2-carboxylic acids. These chimeras are valuable tools for studying the influence of conformation on peptide activity, indicating the importance of tert-butyl azetidine derivatives in structural studies and drug design (Sajjadi & Lubell, 2008).
Applications in Histamine Receptor Research
A series of 2-aminopyrimidines, including derivatives related to tert-butyl azetidine, were synthesized as ligands for the histamine H4 receptor. This research is significant for understanding the role of azetidine derivatives in histamine receptor research and their potential therapeutic applications (Altenbach et al., 2008).
Nucleophilic Opening Reactions
Intramolecular nucleophilic opening of the oxirane ring in tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, a structurally similar compound, led to the formation of tert-butyl (3aR,7aS)-3a-hydroxyhexahydrofuro[2,3-c]pyridine-6(2H)-carboxylate. This highlights the potential of tert-butyl azetidine derivatives in nucleophilic opening reactions (Moskalenko & Boev, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-pyridin-3-ylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGARHTOLGVQAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




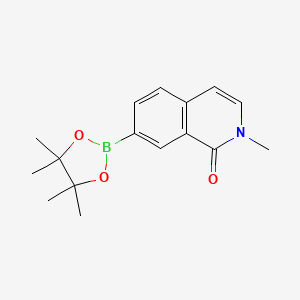


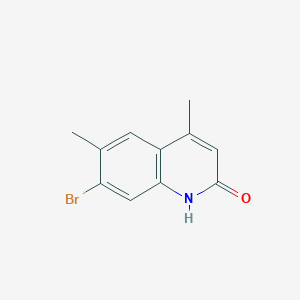
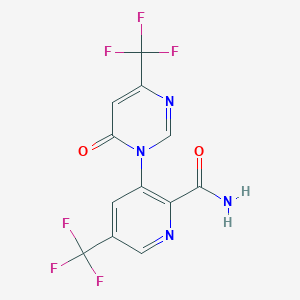
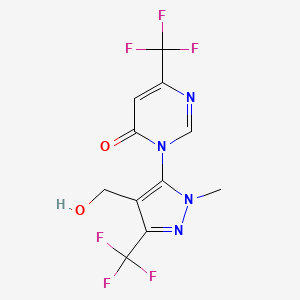
![4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B1410529.png)
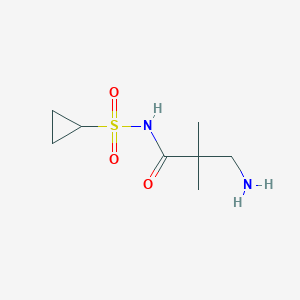
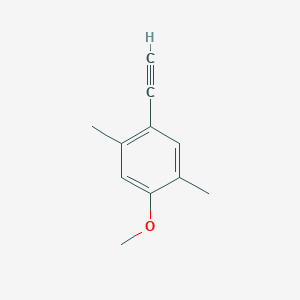
![N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1410537.png)
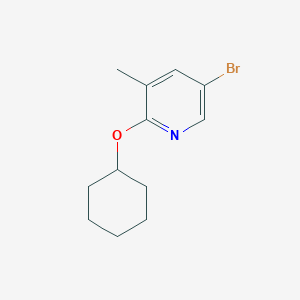
![1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1410541.png)
